molecular formula C14H16Cl3NO6S B12695977 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate CAS No. 84824-83-9

2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate

Cat. No.: B12695977
CAS No.: 84824-83-9
M. Wt: 432.7 g/mol
InChI Key: ZSZQRRIQRPRATF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate involves multiple steps, starting with the preparation of the raw materials. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methylsulfonyl groups may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar compounds include:

    2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl acetate: Lacks the chloroacetate group, resulting in different reactivity.

    2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl butyrate: Contains a butyrate group instead of chloroacetate, affecting its chemical properties.

    2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl benzoate: The benzoate group introduces aromaticity, altering its interactions with other molecules.

These comparisons highlight the unique structural features and reactivity of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate, making it a valuable compound for various applications.

Properties

CAS No.

84824-83-9

Molecular Formula

C14H16Cl3NO6S

Molecular Weight

432.7 g/mol

IUPAC Name

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-chloroacetate

InChI

InChI=1S/C14H16Cl3NO6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-15)18-14(21)13(16)17/h2-5,10,12-13,20H,6-7H2,1H3,(H,18,21)

InChI Key

ZSZQRRIQRPRATF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CCl)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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